Cas no 1215331-03-5 (1-4-(2-fluorophenyl)piperazin-1-yl-3-(4-methylphenoxy)propan-2-ol dihydrochloride)

1-4-(2-Fluorophenyl)piperazin-1-yl-3-(4-methylphenoxy)propan-2-ol dihydrochloride is a chemically synthesized compound featuring a piperazine core substituted with a 2-fluorophenyl group and a propan-2-ol moiety linked to a 4-methylphenoxy group. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research applications. Its structural design suggests potential interactions with adrenergic or serotonergic receptors, though specific pharmacological activity requires further investigation. The compound’s well-defined molecular architecture and high purity make it valuable for mechanistic studies, structure-activity relationship (SAR) exploration, and preclinical development. Rigorous quality control ensures batch-to-batch consistency, supporting reliable experimental outcomes.
1-4-(2-fluorophenyl)piperazin-1-yl-3-(4-methylphenoxy)propan-2-ol dihydrochloride structure
1215331-03-5 structure
Product name:1-4-(2-fluorophenyl)piperazin-1-yl-3-(4-methylphenoxy)propan-2-ol dihydrochloride
CAS No:1215331-03-5
MF:C20H27Cl2FN2O2
MW:417.344987154007
CID:6365893
PubChem ID:16813383

1-4-(2-fluorophenyl)piperazin-1-yl-3-(4-methylphenoxy)propan-2-ol dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-4-(2-fluorophenyl)piperazin-1-yl-3-(4-methylphenoxy)propan-2-ol dihydrochloride
    • 1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol:dihydrochloride
    • F3254-0085
    • 1-(4-(2-fluorophenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride
    • 1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol;dihydrochloride
    • VU0607370-1
    • 1215331-03-5
    • 1-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLPHENOXY)PROPAN-2-OL DIHYDROCHLORIDE
    • AKOS026683724
    • Inchi: 1S/C20H25FN2O2.2ClH/c1-16-6-8-18(9-7-16)25-15-17(24)14-22-10-12-23(13-11-22)20-5-3-2-4-19(20)21;;/h2-9,17,24H,10-15H2,1H3;2*1H
    • InChI Key: ZFRFPCYRDWLXQB-UHFFFAOYSA-N
    • SMILES: C(N1CCN(C2=CC=CC=C2F)CC1)C(O)COC1=CC=C(C)C=C1.[H]Cl.[H]Cl

Computed Properties

  • Exact Mass: 416.1433617g/mol
  • Monoisotopic Mass: 416.1433617g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 382
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.9Ų

1-4-(2-fluorophenyl)piperazin-1-yl-3-(4-methylphenoxy)propan-2-ol dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3254-0085-10mg
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol dihydrochloride
1215331-03-5 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3254-0085-10μmol
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol dihydrochloride
1215331-03-5 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3254-0085-4mg
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol dihydrochloride
1215331-03-5 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3254-0085-5mg
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol dihydrochloride
1215331-03-5 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3254-0085-5μmol
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol dihydrochloride
1215331-03-5 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3254-0085-2μmol
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol dihydrochloride
1215331-03-5 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3254-0085-1mg
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol dihydrochloride
1215331-03-5 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3254-0085-2mg
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol dihydrochloride
1215331-03-5 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3254-0085-3mg
1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol dihydrochloride
1215331-03-5 90%+
3mg
$63.0 2023-04-26

1-4-(2-fluorophenyl)piperazin-1-yl-3-(4-methylphenoxy)propan-2-ol dihydrochloride Related Literature

Additional information on 1-4-(2-fluorophenyl)piperazin-1-yl-3-(4-methylphenoxy)propan-2-ol dihydrochloride

Comprehensive Overview of 1-4-(2-fluorophenyl)piperazin-1-yl-3-(4-methylphenoxy)propan-2-ol dihydrochloride (CAS No. 1215331-03-5)

1-4-(2-fluorophenyl)piperazin-1-yl-3-(4-methylphenoxy)propan-2-ol dihydrochloride (CAS No. 1215331-03-5) is a chemically synthesized compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to by its abbreviated name or CAS number, belongs to the class of piperazine derivatives, which are widely studied for their potential therapeutic applications. The inclusion of a fluorophenyl group and a methylphenoxy moiety in its structure enhances its biochemical stability and interaction with biological targets, making it a subject of interest for researchers exploring novel drug candidates.

The compound's unique structure, featuring a piperazine ring and a propan-2-ol backbone, contributes to its versatility in binding to various receptors. This characteristic has led to its investigation in the context of central nervous system (CNS) disorders, a hot topic in modern pharmacology. With the rising prevalence of neurological conditions such as anxiety, depression, and neurodegenerative diseases, researchers are increasingly focusing on compounds like 1-4-(2-fluorophenyl)piperazin-1-yl-3-(4-methylphenoxy)propan-2-ol dihydrochloride to develop targeted therapies. Its potential to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, aligns with current trends in precision medicine.

In addition to its pharmacological potential, CAS No. 1215331-03-5 is also a valuable tool in chemical synthesis and drug discovery. Its dihydrochloride salt form improves solubility, a critical factor in bioavailability and formulation development. This aspect is particularly relevant given the growing demand for bioavailable compounds in the pharmaceutical industry, as highlighted by recent advancements in drug delivery systems. The compound's stability under various conditions further enhances its utility in high-throughput screening and structure-activity relationship (SAR) studies, which are essential for optimizing drug candidates.

Another area of interest is the compound's potential role in metabolic research. With the global increase in metabolic disorders such as diabetes and obesity, scientists are exploring the mechanisms by which piperazine-based compounds influence metabolic pathways. Preliminary studies suggest that 1-4-(2-fluorophenyl)piperazin-1-yl-3-(4-methylphenoxy)propan-2-ol dihydrochloride may interact with enzymes involved in lipid and glucose metabolism, opening new avenues for therapeutic intervention. This aligns with the broader trend of repurposing existing compounds for new indications, a cost-effective strategy in drug development.

From a technical perspective, the synthesis of CAS No. 1215331-03-5 involves multi-step organic reactions, including nucleophilic substitution and ether formation. These processes are well-documented in the literature, making the compound accessible to researchers with expertise in medicinal chemistry. The availability of detailed synthetic protocols and analytical data (e.g., NMR, HPLC) ensures reproducibility, a key consideration in academic and industrial settings. Furthermore, the compound's compatibility with green chemistry principles is an added advantage, as sustainability becomes a priority in chemical research.

In summary, 1-4-(2-fluorophenyl)piperazin-1-yl-3-(4-methylphenoxy)propan-2-ol dihydrochloride (CAS No. 1215331-03-5) represents a promising candidate for diverse applications in pharmaceutical research and drug development. Its structural features, combined with its potential biological activities, make it a valuable asset in addressing some of the most pressing health challenges today. As research continues to uncover its full potential, this compound is likely to remain a focal point in the quest for innovative therapeutic solutions.

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